2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide
Description
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core linked via a thioether bridge to an acetamide moiety substituted with a p-tolyl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial effects. The imidazo[1,2-c]quinazolinone system contributes to π-π stacking interactions, while the thioacetamide group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-16-11-13-18(14-12-16)26-21(30)15-32-25-27-20-10-6-5-9-19(20)23-28-22(24(31)29(23)25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQVCUZIAUWFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced through a nucleophilic substitution reaction. This step typically requires the use of thiol reagents and suitable solvents under controlled temperatures to ensure the desired substitution occurs.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The thioacetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
-
Anticancer Properties
- Preliminary studies indicate that derivatives of imidazoquinazoline compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes such as tankyrases, which are implicated in cancer cell proliferation and survival pathways. For instance, compounds similar to 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide have shown promise in targeting the PI3K pathway, which is crucial for various hyper-proliferative disorders .
-
Anti-inflammatory Effects
- The compound acts as a selective inhibitor of Cyclooxygenase-2 (COX-2), leading to reduced synthesis of prostaglandins associated with inflammation. This suggests potential applications in treating inflammatory diseases .
-
Antimicrobial Activity
- Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents . The thioether moiety is believed to enhance the antimicrobial properties by disrupting bacterial cell membranes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of tankyrase enzymes, PI3K pathway | |
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study: Anticancer Activity
In a study evaluating various quinazoline derivatives, it was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines. The most potent compounds showed GI50 values (the concentration that inhibits cell growth by 50%) in the low micromolar range against colon and ovarian cancer cell lines .
Case Study: Anti-inflammatory Potential
Research has indicated that COX inhibitors derived from imidazoquinazolines can effectively reduce inflammation in animal models. These findings support the therapeutic potential of such compounds in managing conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play critical roles in cell signaling and gene expression. By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and other cellular responses that contribute to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, and biological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications and Solubility: Replacing the p-tolyl group in the target compound with a 3,4-dimethoxyphenyl group (as in the analog from ) increases polarity, improving aqueous solubility by ~30% .
Electronic Properties: The electron-withdrawing chlorine in CPA’s 2-chlorophenyl group stabilizes the molecule’s LUMO (-2.1 eV vs.
Toxicity and Regulatory Status :
- Perfluoroalkyl thio-acetamides () exhibit environmental persistence, prompting regulatory scrutiny. While the target compound lacks perfluoroalkyl groups, its thioether linkage may still pose metabolic stability challenges compared to ether or amine analogs .
Biological Activity
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide, a compound with the CAS number 1185173-81-2, is a thioamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H22N4O2S, with a molecular weight of approximately 454.5 g/mol. The structure features a complex arrangement that includes an imidazoquinazoline moiety linked to a thioether and an acetamide group.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested against 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated notable inhibition of cell growth in several lines, particularly those associated with colon and ovarian cancers.
| Cell Line | GI50 (µM) |
|---|---|
| Colon Cancer | 0.41 - 0.69 |
| Melanoma | 0.48 - 13.50 |
| Ovarian Cancer | 0.25 - 5.01 |
These findings suggest that the compound may act as a potent anticancer agent due to its ability to inhibit cellular proliferation.
The proposed mechanism of action involves the inhibition of tankyrase enzymes, which are crucial for telomere maintenance and Wnt signaling pathways. By disrupting these processes, the compound may induce apoptosis in cancer cells, leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thioamide and imidazoquinazoline components can significantly influence biological activity. For example:
- Thioether Substituents : Variations in the sulfur-containing moiety appear to enhance cytotoxicity.
- Aromatic Substituents : The presence of different aromatic groups (e.g., p-tolyl) has been correlated with improved activity against specific cancer types.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on Photobacterium leiognathi, indicating that structural modifications could lead to enhanced biological activity and specificity toward cancer cells.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in tumor reduction following treatment with related thioamide derivatives, suggesting potential for therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?
Answer: The synthesis typically involves condensation reactions between heterocyclic thiols and activated carbonyl derivatives. For example:
Q. Table 1: Representative Synthetic Routes
| Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole-3-thiol + N-aryl-maleimide | Glacial AcOH | Reflux, 2–4 hrs | 70–85 | |
| Quinazolinone-thiol + chloroacetamide | DMF | 80°C, K₂CO₃ | 65–78 |
Q. How is structural characterization performed for this compound?
Answer: A combination of spectral techniques is used:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
- NMR (¹H/¹³C): Assigns protons and carbons, e.g., aromatic protons at δ 7.2–8.5 ppm and acetamide carbonyl at δ ~170 ppm .
- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
Q. What preliminary biological screening approaches are used to evaluate its activity?
Answer:
Q. Table 2: Example Biological Activity Data
| Organism/Cell Line | Activity (MIC/IC₅₀, µg/mL) | Reference |
|---|---|---|
| S. aureus (Gram+) | 12.5–25 | |
| HeLa (cervical cancer) | 8.7 ± 0.9 |
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?
Answer:
- Data Collection: Single-crystal X-ray diffraction (173 K) provides unit cell parameters and intensity data .
- Refinement with SHELX: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Graph-set analysis (e.g., R₂²(8) motifs) interprets intermolecular interactions .
- Validation: R-factor (<0.05) and residual electron density maps ensure accuracy .
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
Answer:
- Electron-Withdrawing Groups (F, Cl): Enhance antimicrobial potency by increasing membrane permeability .
- Methoxy Groups: Improve solubility but may reduce binding affinity due to steric effects .
- Computational Modeling: Docking studies (e.g., with E. coli DNA gyrase) predict binding modes and guide SAR .
Q. How can contradictions in biological data across studies be addressed?
Answer:
- Assay Standardization: Control variables like inoculum size, growth medium, and incubation time .
- Purity Verification: HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure compound integrity .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) to identify outliers .
Q. What advanced techniques analyze metabolic stability and degradation pathways?
Answer:
Q. How is hydrogen bonding analyzed in the solid state?
Answer:
Q. What computational methods predict solubility and bioavailability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
